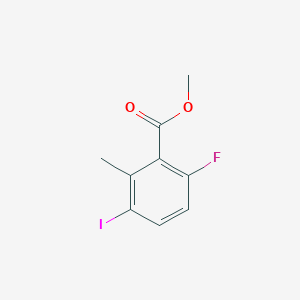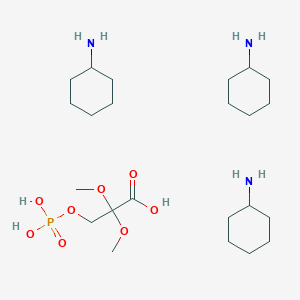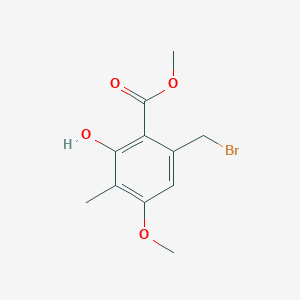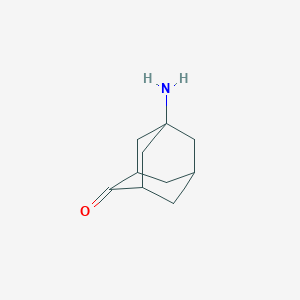
5-Aminoadamantan-2-one
概要
説明
5-Aminoadamantan-2-one is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features an amino group at the 5-position and a ketone group at the 2-position of the adamantane skeleton. The adamantane framework is known for its rigidity and stability, making its derivatives valuable in various fields, including pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoadamantan-2-one typically involves the functionalization of the adamantane core. One common method is the amination of adamantanone derivatives. For instance, the reaction of 2-adamantanone with ammonia or amines under specific conditions can yield this compound . Another approach involves the reduction of 5-nitroadamantan-2-one, which can be synthesized through nitration of adamantanone .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of 5-nitroadamantan-2-one. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
化学反応の分析
Types of Reactions
5-Aminoadamantan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroadamantanone or nitrosoadamantanone.
Reduction: 5-Aminoadamantan-2-ol.
Substitution: Various N-substituted adamantanone derivatives.
科学的研究の応用
5-Aminoadamantan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism of action of 5-Aminoadamantan-2-one is largely dependent on its functional groups. The amino group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. The ketone group can participate in redox reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core but with an amino group at the 1-position.
Uniqueness
5-Aminoadamantan-2-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its combination of an amino and ketone group on the adamantane framework allows for diverse chemical reactivity and potential therapeutic applications .
特性
IUPAC Name |
5-aminoadamantan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBKMQRDMLOJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3214601.png)
![4-Bromo-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3214602.png)

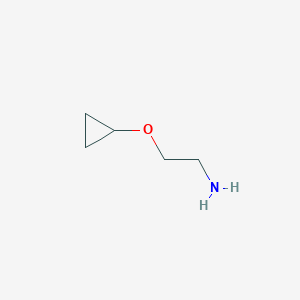
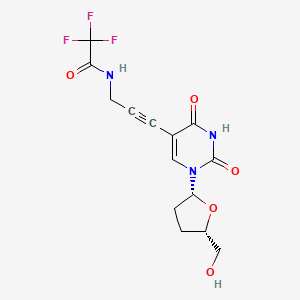
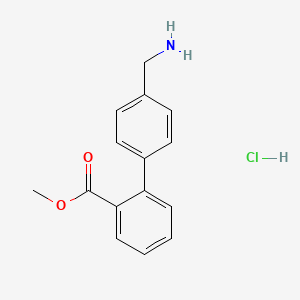
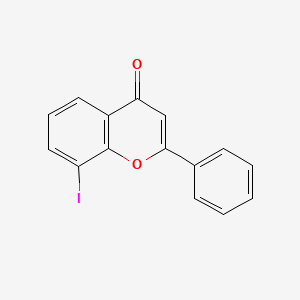
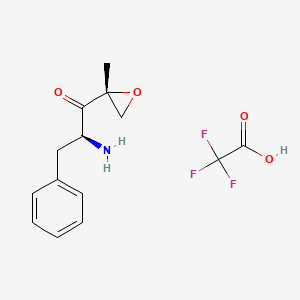

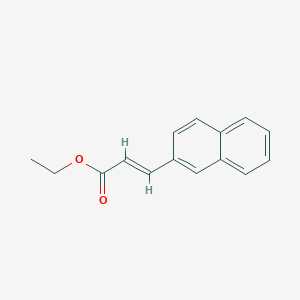
![3-(1-Phenylethyl)benzo[b]thiophene](/img/structure/B3214656.png)
